

In-Depth Technical Guide: YS-67, a Novel EGFR Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YS-67

Cat. No.: B12365708

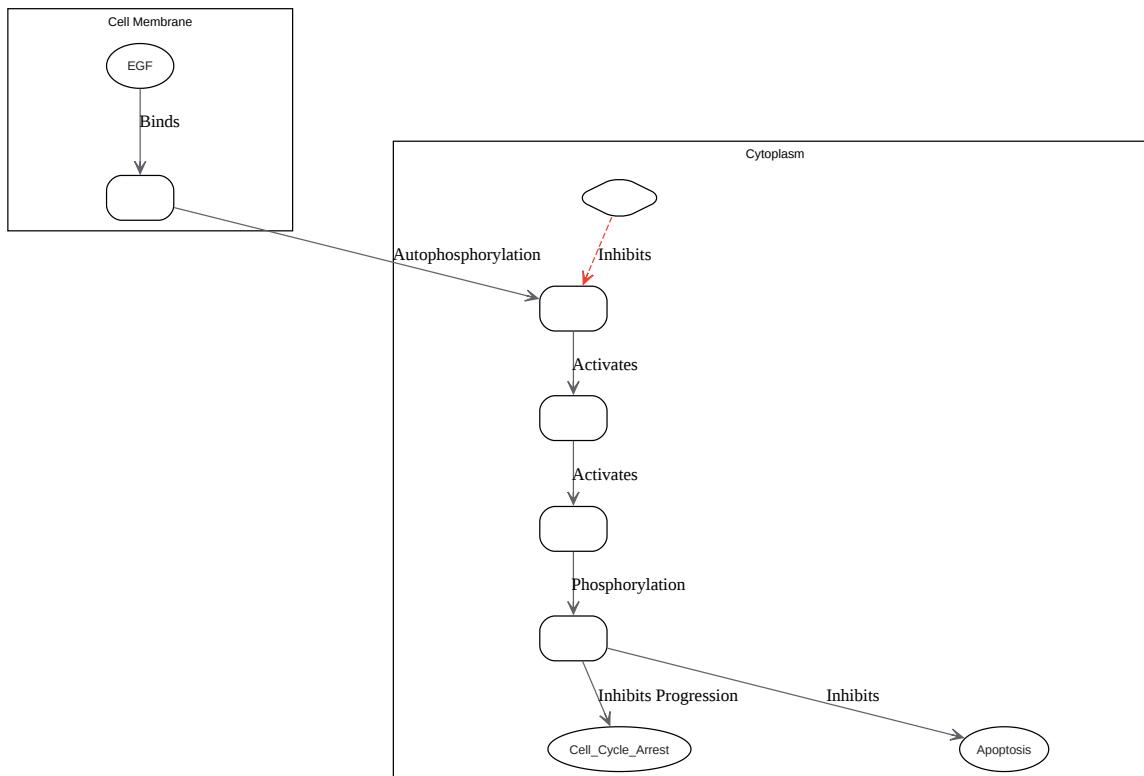
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

YS-67 is a potent and selective, orally bioavailable inhibitor of the Epidermal Growth Factor Receptor (EGFR). With a molecular formula of C₃₂H₃₄N₄O₃ and a molecular weight of 522.64 g/mol, **YS-67** has demonstrated significant antitumor activity, particularly in non-small cell lung cancer (NSCLC) models. Its mechanism of action involves the direct inhibition of EGFR phosphorylation, leading to the suppression of downstream signaling pathways, including the PI3K/Akt pathway. This guide provides a comprehensive overview of the technical details of **YS-67**, including its chemical properties, mechanism of action, and detailed experimental protocols for its evaluation.

Core Compound Data


A summary of the key quantitative data for **YS-67** is presented in Table 1. This includes its molecular attributes and inhibitory concentrations against both the target enzyme and various cancer cell lines.

Parameter	Value	Reference
Molecular Formula	C32H34N4O3	[1]
Molecular Weight	522.64 g/mol	[1]
CAS Number	2761327-15-3	[1]
IC50 (EGFR Kinase)	5.2 nM	[2]
IC50 (A549 Cells)	4.1 μ M	[2]
IC50 (PC-9 Cells)	0.5 μ M	[2]
IC50 (A431 Cells)	2.1 μ M	[2]

Mechanism of Action: EGFR-Akt Signaling Pathway

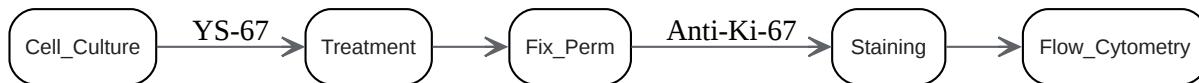
YS-67 exerts its anti-cancer effects by targeting the EGFR signaling cascade, a critical pathway in cell proliferation and survival.[\[1\]](#) Upon binding to its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling, prominently through the PI3K/Akt pathway, which promotes cell growth, proliferation, and inhibits apoptosis.[\[3\]](#)

YS-67 acts as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain, effectively blocking its autophosphorylation.[\[3\]](#) The subsequent inhibition of phosphorylated EGFR (p-EGFR) prevents the activation of downstream effectors, including Akt. The suppression of phosphorylated Akt (p-Akt) leads to the induction of cell cycle arrest, primarily at the G0/G1 phase, and the promotion of apoptosis.[\[2\]](#)

[Click to download full resolution via product page](#)

Figure 1: YS-67 Inhibition of the EGFR-Akt Signaling Pathway.

Experimental Protocols


The following protocols are provided as a guide for the in vitro evaluation of **YS-67**. These are based on standard methodologies and should be optimized for specific experimental conditions.

Cell Proliferation Assay (Ki-67 Staining)

This protocol outlines the assessment of cell proliferation by measuring the expression of the Ki-67 antigen, a marker for actively cycling cells.^{[4][5]}

- Cell Culture: Plate non-small cell lung cancer cells (e.g., A549, PC-9, A431) in appropriate culture vessels and allow them to adhere overnight.

- Treatment: Treat the cells with varying concentrations of **YS-67** for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
- Fixation and Permeabilization:
 - Harvest the cells and wash with PBS.
 - Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
 - Permeabilize the cells with a solution containing saponin or Triton X-100.
- Staining:
 - Incubate the cells with an anti-Ki-67 antibody conjugated to a fluorophore (e.g., FITC, PE) for 30-60 minutes at room temperature, protected from light.
 - Wash the cells to remove unbound antibody.
- Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of Ki-67 positive cells.

[Click to download full resolution via product page](#)

Figure 2: Workflow for Cell Proliferation Assay.

Western Blot Analysis of p-EGFR and p-Akt

This protocol describes the detection of phosphorylated EGFR and Akt levels in response to **YS-67** treatment.[3][6][7]

- Cell Culture and Treatment:
 - Seed cells and allow them to adhere.
 - Serum-starve the cells for 16-24 hours to reduce basal phosphorylation.

- Pre-treat the cells with **YS-67** for a specified time (e.g., 1-2 hours).
- Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Quantify the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature protein lysates by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE (20-30 µg of protein per lane).
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, and total Akt overnight at 4°C.
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Detect the chemiluminescent signal using an ECL substrate and an imaging system.
 - Quantify band intensities using densitometry software.

[Click to download full resolution via product page](#)

Figure 3: Workflow for Western Blot Analysis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution following treatment with **YS-67**.[\[5\]](#)

- Cell Culture and Treatment: Treat cells with **YS-67** as described in the cell proliferation assay.
- Harvesting and Fixation:
 - Harvest both adherent and floating cells.
 - Wash the cells with PBS.
 - Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.
- Staining:
 - Wash the fixed cells with PBS.
 - Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
 - Incubate for 15-30 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V Staining)

This protocol is used to detect and quantify apoptosis induced by **YS-67**.

- Cell Culture and Treatment: Treat cells with **YS-67** as previously described.
- Harvesting: Harvest both adherent and floating cells.
- Staining:
 - Wash the cells with PBS and then with 1X Annexin V binding buffer.
 - Resuspend the cells in Annexin V binding buffer.
 - Add Annexin V conjugated to a fluorophore (e.g., FITC, APC) and a viability dye (e.g., Propidium Iodide, 7-AAD).
 - Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells promptly by flow cytometry. The results will differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Synthesis

A detailed, step-by-step synthesis protocol for **YS-67** ($C_{32}H_{34}N_4O_3$) is proprietary and not publicly available in the provided search results. The synthesis is described in the publication by He P, et al. in Bioorganic Chemistry, 2024.^[2] For researchers interested in synthesizing **YS-67**, it is recommended to consult this primary literature for the detailed synthetic route and characterization data.

Conclusion

YS-67 is a promising EGFR inhibitor with potent activity against non-small cell lung cancer cell lines. Its well-defined mechanism of action, involving the inhibition of the EGFR-Akt signaling pathway, makes it an attractive candidate for further preclinical and clinical development. The experimental protocols provided in this guide offer a framework for the continued investigation of **YS-67** and other novel EGFR inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Ki-67 Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: YS-67, a Novel EGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12365708#ys-67-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com